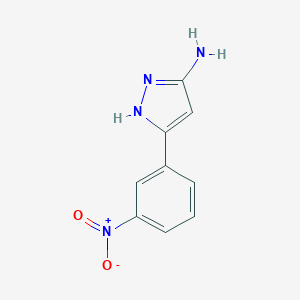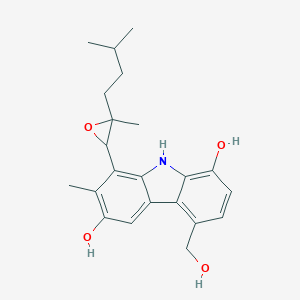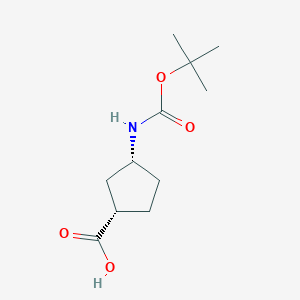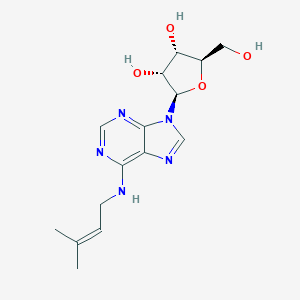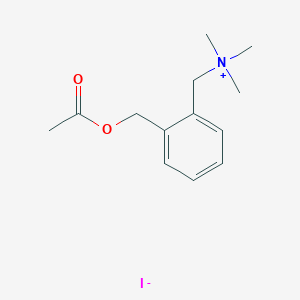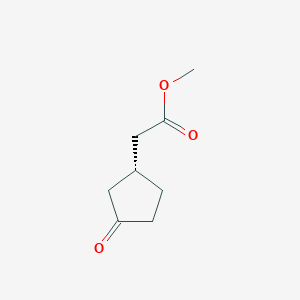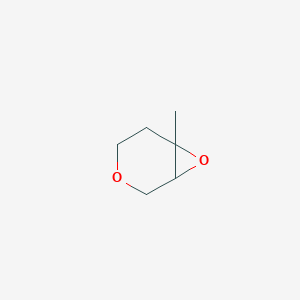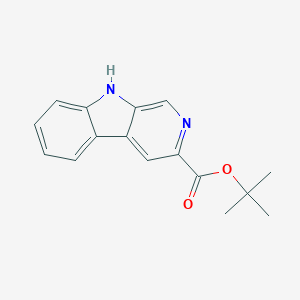![molecular formula C12H8Br2N4O4 B141835 2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione CAS No. 143430-36-8](/img/structure/B141835.png)
2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione, commonly known as BBMQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BBMQ is a heterocyclic compound that belongs to the class of quinazoline derivatives. It has a molecular formula of C14H10Br2N4O4 and a molecular weight of 490.07 g/mol.
Wirkmechanismus
The mechanism of action of BBMQ is not fully understood. However, studies have shown that it acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BBMQ has been shown to have both biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BBMQ is its ease of synthesis. It can be synthesized using simple and readily available reagents. It also has a high yield, making it a cost-effective compound for use in lab experiments.
However, one of the limitations of BBMQ is its low solubility in water, which can make it difficult to work with in certain experiments. It also has limited stability in solution, which can affect its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for the research and development of BBMQ. One area of interest is the synthesis of novel derivatives of BBMQ that could have improved properties such as increased solubility and stability.
Another area of interest is the development of BBMQ-based materials for use in catalysis and drug delivery. These materials could have potential applications in various fields such as environmental remediation and biomedical engineering.
In conclusion, BBMQ is a promising compound that has potential applications in various fields. Its ease of synthesis and diverse range of properties make it a valuable compound for scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential applications.
Synthesemethoden
BBMQ can be synthesized through a multi-step process that involves the reaction of 2,7-dibromo-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione with formaldehyde in the presence of a base. The resulting intermediate is then subjected to a bromination reaction using N-bromosuccinimide (NBS) to yield BBMQ.
Wissenschaftliche Forschungsanwendungen
BBMQ has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, BBMQ has shown promising results as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an antibacterial and antifungal agent.
In materials science, BBMQ has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have shown potential applications in gas storage, catalysis, and drug delivery.
Eigenschaften
CAS-Nummer |
143430-36-8 |
|---|---|
Produktname |
2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione |
Molekularformel |
C12H8Br2N4O4 |
Molekulargewicht |
432.02 g/mol |
IUPAC-Name |
2,7-bis(bromomethyl)-5,10-dihydroxy-3,8-dihydropyrimido[4,5-g]quinazoline-4,9-dione |
InChI |
InChI=1S/C12H8Br2N4O4/c13-1-3-15-7-5(11(21)17-3)10(20)8-6(9(7)19)12(22)18-4(2-14)16-8/h19-20H,1-2H2,(H,15,17,21)(H,16,18,22) |
InChI-Schlüssel |
XUFDNBDPDWHSEB-UHFFFAOYSA-N |
Isomerische SMILES |
C(C1=NC(=O)C2=C(N1)C(=C3C(=C2O)NC(=NC3=O)CBr)O)Br |
SMILES |
C(C1=NC2=C(C(=C3C(=C2O)C(=O)NC(=N3)CBr)O)C(=O)N1)Br |
Kanonische SMILES |
C(C1=NC(=O)C2=C(N1)C(=C3C(=C2O)NC(=NC3=O)CBr)O)Br |
Synonyme |
Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-1,6-dihydro-5,10-dihydroxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



